molecular formula C19H27ClN4O3 B2773179 N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide CAS No. 1234981-82-8

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide

Cat. No. B2773179
M. Wt: 394.9
InChI Key: IBIGDDVLIORQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. BCTC has been widely used in scientific research to investigate the role of TRPV1 in various physiological and pathological processes.

Scientific Research Applications

Sorption of Phenoxy Herbicides to Soil and Minerals

Research on the sorption of phenoxy herbicides, which shares structural similarities with the target compound through the presence of chlorophenyl groups, highlights the environmental interactions of these chemicals. Sorption studies indicate that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, providing insights into the environmental fate and mobility of such compounds. This understanding is crucial for assessing the environmental impact of chemical pollutants and designing remediation strategies (Werner, Garratt, & Pigott, 2012).

Synthetic Phenolic Antioxidants: Environmental Occurrence and Toxicity

The study of synthetic phenolic antioxidants, including compounds with tert-butyl groups, offers insights into the environmental and health implications of widely used industrial chemicals. These antioxidants, found in various environmental matrices and human tissues, raise concerns about their potential toxicity and the need for environmentally friendly alternatives (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether in Environmental Remediation

The decomposition of methyl tert-butyl ether (MTBE) by cold plasma reactors illustrates the application of advanced oxidation processes in remediating environmental contaminants. This study demonstrates the potential for such technologies to address pollution from chemical compounds, including those related to N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide, by converting them into less harmful substances (Hsieh et al., 2011).

Applications of tert-Butanesulfinamide in Synthesis

The use of tert-butanesulfinamide for synthesizing N-heterocycles highlights the chemical utility of tert-butyl and related functionalities in producing therapeutically relevant compounds. This review covers the role of tert-butanesulfinamide in asymmetric synthesis, demonstrating the importance of such reagents in developing pharmaceuticals and other biologically active molecules (Philip et al., 2020).

properties

IUPAC Name

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(2-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN4O3/c1-19(2,3)23-18(27)24-10-8-13(9-11-24)12-21-16(25)17(26)22-15-7-5-4-6-14(15)20/h4-7,13H,8-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIGDDVLIORQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide

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